N-(2-oxo-2H-chromen-6-yl)benzamide
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Overview
Description
N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound belonging to the class of benzamides and chromones It is characterized by its unique structure, which includes a benzamide group attached to a 2-oxo-2H-chromen-6-yl moiety
Mechanism of Action
Target of Action
It is known that benzamide derivatives, a class to which this compound belongs, are widely used in medicine for their anti-inflammatory, immunomodulatory, anti-tumoral, antipsychotic, and antiallergic activities . They exhibit a wide range of biological activity and are extensively used in organic synthesis .
Mode of Action
The crystal structure of a similar compound has been determined, revealing that intermolecular hydrogen bonds lead to the formation of a centrosymmetric dimer of the molecule . There is also an intramolecular hydrogen bond forming a closed seven-membered ring . These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Benzamide derivatives are known to interact with a wide variety of receptor types , suggesting that they may affect multiple biochemical pathways.
Result of Action
Benzamide derivatives are known for their wide range of biological activities, including anti-inflammatory, immunomodulatory, anti-tumoral, antipsychotic, and antiallergic effects . These effects suggest that N-(2-oxo-2H-chromen-6-yl)benzamide may have similar impacts at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 2-oxo-2H-chromen-6-ylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The chromone ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the benzamide group.
Substitution: The compound can undergo nucleophilic substitution reactions at different positions on the chromone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives of the chromone ring.
Reduction Products: Reduced benzamide derivatives.
Substitution Products: Substituted chromone derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Medicine: Research has explored its use as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-oxo-2H-chromen-6-yl)benzamide is similar to other benzamide and chromone derivatives, but it has unique structural features that contribute to its distinct properties. Some similar compounds include:
Coumarin derivatives: These compounds share the chromone core but differ in their substituents.
Benzamide derivatives: These compounds have the benzamide group but may have different aromatic rings or functional groups.
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Properties
IUPAC Name |
N-(2-oxochromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-9-6-12-10-13(7-8-14(12)20-15)17-16(19)11-4-2-1-3-5-11/h1-10H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTJOXCHJXSXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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